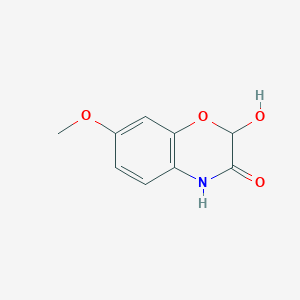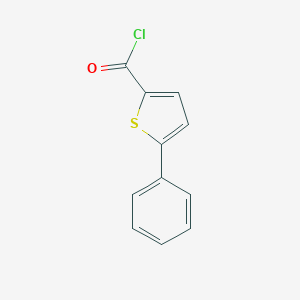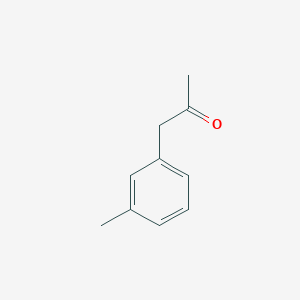
1-(3-Methylphenyl)propan-2-one
Übersicht
Beschreibung
1-(3-Methylphenyl)propan-2-one is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.2 . It is also known as 3-Methylmethcathinone . It is a synthetic cathinone, a class of drugs that are known for their stimulant effects .
Molecular Structure Analysis
The molecular structure of 1-(3-Methylphenyl)propan-2-one has been analyzed using methods such as single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Methylphenyl)propan-2-one include a density of 0.963g/cm3 and a boiling point of 219.5ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Synthetic Cathinones Research
1-(3-Methylphenyl)propan-2-one: is structurally related to synthetic cathinones, which are psychoactive substances that have gained popularity on the drug market . Research into this compound can provide insights into the synthesis and characterization of new psychoactive substances (NPS). Studies often involve advanced techniques like single-crystal X-ray analysis, nuclear magnetic resonance (NMR), and mass spectrometry to determine the structure and properties of these substances .
Forensic Science
Due to its relevance in the synthesis of synthetic cathinones, 1-(3-Methylphenyl)propan-2-one is significant in forensic investigations. It can be used as a reference compound for the identification of NPS in forensic samples. The compound’s characterization helps in the development of analytical methods for detecting and quantifying NPS in biological and non-biological matrices .
Material Science
The compound’s properties, such as boiling point and refractive index, make it a candidate for research in material science . It could be used in the study of organic semiconductors, where its molecular structure may influence charge transport properties.
Toxicology
The compound is also important in toxicological studies, particularly in understanding the metabolism and toxic effects of synthetic cathinones. Research can focus on how the compound and its derivatives are metabolized in the body and their short-term and long-term toxicological profiles .
Safety and Hazards
Wirkmechanismus
Target of Action
1-(3-Methylphenyl)propan-2-one, also known as 3-Methylmethcathinone (3-MMC), is a synthetic cathinone . The primary targets of 3-MMC are monoamine transporters . It potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Mode of Action
3-MMC acts as a substrate for monoamine transporters, leading to the inhibition of norepinephrine uptake . This results in an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the transmission of signals across nerve cells. The compound also exhibits dopaminergic activity, which means it influences the release and uptake of dopamine, a neurotransmitter that plays a crucial role in reward and pleasure centers in the brain .
Biochemical Pathways
The biochemical pathways affected by 3-MMC primarily involve the modulation of monoamine neurotransmitters, including norepinephrine and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-MMC increases their availability in the synaptic cleft, thereby enhancing neurotransmission. The downstream effects of this modulation can include increased alertness, euphoria, and heightened sensory perception, among others .
Pharmacokinetics
The pharmacokinetic properties of 3-MMC include oral bioavailability ranging from 5% to 9% . The elimination half-life of 3-MMC is approximately 50 minutes , indicating that the compound is relatively quickly metabolized and excreted from the body.
Result of Action
At the molecular level, the action of 3-MMC results in increased concentrations of norepinephrine and dopamine in the synaptic cleft . At the cellular level, this can lead to enhanced neurotransmission, affecting various physiological processes such as mood regulation, alertness, and sensory perception . It’s important to note that the use of 3-mmc can also lead to adverse effects, including potential neurotoxicity .
Action Environment
The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, factors such as temperature and humidity could impact the stability of the compound . It’s also worth noting that individual factors, such as a person’s metabolic rate and overall health status, can influence the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZXUNOENOULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370132 | |
| Record name | 1-(3-methylphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)propan-2-one | |
CAS RN |
18826-61-4 | |
| Record name | 1-(3-methylphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylphenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





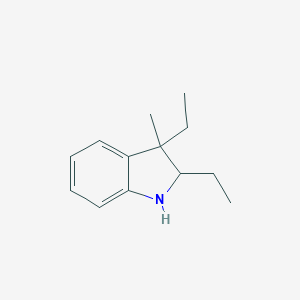
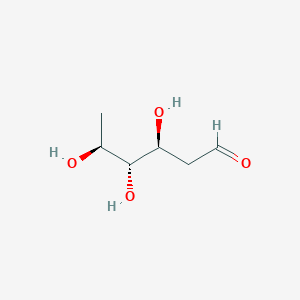
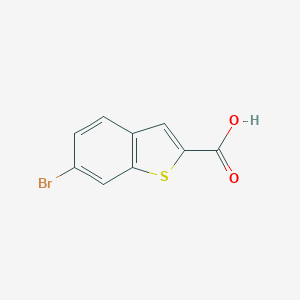

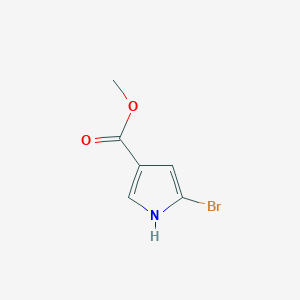

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
